molecular formula C23H19ClN4O5S B11400814 5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11400814
M. Wt: 498.9 g/mol
InChI Key: UAUDNBHQZLVOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-CHLORO-N-[2-(PHENYLCARBAMOYL)-1-BENZOFURAN-3-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzofuran core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and pyrimidine rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-CHLORO-N-[2-(PHENYLCARBAMOYL)-1-BENZOFURAN-3-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.

    Industry: The compound’s unique properties are utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core plays a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core but differ in their functional groups and biological activities. The uniqueness of 5-CHLORO-N-[2-(PHENYLCARBAMOYL)-1-BENZOFURAN-3-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific functionalization, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H19ClN4O5S

Molecular Weight

498.9 g/mol

IUPAC Name

5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C23H19ClN4O5S/c1-2-12-34(31,32)23-25-13-16(24)19(28-23)21(29)27-18-15-10-6-7-11-17(15)33-20(18)22(30)26-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3,(H,26,30)(H,27,29)

InChI Key

UAUDNBHQZLVOTM-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.